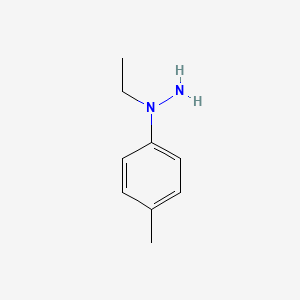

1-Ethyl-1-(p-tolyl)hydrazine

Description

The exact mass of the compound 1-Ethyl-1-(4-methylphenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1-(4-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(10)9-6-4-8(2)5-7-9/h4-7H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFARRRGGHHADCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00523446 | |

| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61715-72-8 | |

| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-(p-tolyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1-(p-tolyl)hydrazine from p-tolylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-1-(p-tolyl)hydrazine, a valuable intermediate in pharmaceutical and chemical research. Two primary synthetic strategies, direct N-alkylation and reductive amination, are critically examined. This document delves into the mechanistic underpinnings of each approach, offering detailed, field-proven experimental protocols. Emphasis is placed on the rationale behind procedural choices, ensuring scientific integrity and reproducibility. The guide also includes essential information on the characterization of the target compound, safety protocols, and purification techniques, making it an indispensable resource for professionals in organic synthesis and drug development.

Introduction: The Significance of this compound

Substituted hydrazines are a cornerstone of modern medicinal chemistry and organic synthesis. This compound, in particular, serves as a key precursor for the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The strategic introduction of an ethyl group on the nitrogen atom attached to the aromatic ring significantly influences the steric and electronic properties of the molecule, thereby impacting its reactivity and the biological activity of its derivatives. A reliable and scalable synthesis of this compound is therefore of considerable interest to the scientific community.

This guide will explore the two most prevalent methods for the preparation of this compound from p-tolylhydrazine:

-

Direct N-Alkylation: A classical approach involving the direct reaction of p-tolylhydrazine with an ethylating agent.

-

Reductive Amination: A two-step, one-pot process involving the formation of a hydrazone intermediate followed by its reduction.

Synthetic Strategies: A Mechanistic and Practical Comparison

The choice between direct alkylation and reductive amination depends on several factors, including substrate scope, potential for side reactions, and the availability of reagents.

Direct N-Alkylation: A Straightforward but Potentially Problematic Route

The direct N-alkylation of p-tolylhydrazine with an ethylating agent, such as ethyl iodide or ethyl bromide, is conceptually simple. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the hydrazine attacks the electrophilic carbon of the ethyl halide.

Mechanism of Direct N-Alkylation:

The lone pair of electrons on the terminal nitrogen of p-tolylhydrazine acts as the nucleophile. A base is typically required to deprotonate the hydrazine, increasing its nucleophilicity. However, a significant challenge in the alkylation of hydrazines is the potential for over-alkylation, leading to the formation of quaternary ammonium salts or dialkylation on both nitrogen atoms. Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation.

Reductive Amination: A Controlled and Versatile Alternative

Reductive amination offers a more controlled approach to the synthesis of this compound. This method involves two key steps:

-

Hydrazone Formation: p-Tolylhydrazine is reacted with acetaldehyde to form the corresponding hydrazone. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

-

Reduction: The resulting hydrazone is then reduced to the desired hydrazine using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.

Mechanism of Reductive Amination:

The initial condensation reaction to form the hydrazone is reversible. The subsequent reduction of the C=N double bond drives the reaction to completion. The choice of reducing agent is critical; it must be capable of reducing the hydrazone without reducing the starting aldehyde.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Direct N-Alkylation using Ethyl Iodide

This protocol is adapted from a similar procedure for the methylation of p-tolylhydrazine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Tolylhydrazine hydrochloride | 158.63 | 1.59 g | 10.0 mmol |

| Sodium hydride (60% in mineral oil) | 40.00 | 0.80 g | 20.0 mmol |

| Ethyl iodide | 155.97 | 1.4 mL | 17.5 mmol |

| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated aqueous NH₄Cl | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a stirred suspension of p-tolylhydrazine hydrochloride (1.59 g, 10.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cautiously add sodium hydride (0.80 g of a 60% dispersion in mineral oil, 20.0 mmol) in portions at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture to 0 °C and add ethyl iodide (1.4 mL, 17.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Reductive Amination using Acetaldehyde and Sodium Borohydride

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Tolylhydrazine | 122.17 | 1.22 g | 10.0 mmol |

| Acetaldehyde | 44.05 | 0.7 mL | ~12.0 mmol |

| Methanol | - | 25 mL | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 g | 15.0 mmol |

| Glacial Acetic Acid | - | 1-2 drops | - |

| Diethyl ether | - | As needed | - |

| Saturated aqueous NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Dissolve p-tolylhydrazine (1.22 g, 10.0 mmol) in methanol (25 mL) in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Add acetaldehyde (0.7 mL, ~12.0 mmol) and stir the mixture at room temperature for 1 hour to form the hydrazone.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Product Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molar Mass | 150.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~262 °C |

| Density | ~0.99 g/mL |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.10-7.00 (d, 2H, Ar-H)

-

δ 6.90-6.80 (d, 2H, Ar-H)

-

δ 4.5-3.5 (br s, 2H, -NH₂)

-

δ 3.25 (q, 2H, -CH₂CH₃)

-

δ 2.25 (s, 3H, Ar-CH₃)

-

δ 1.15 (t, 3H, -CH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 148.0 (Ar-C)

-

δ 130.0 (Ar-C)

-

δ 129.5 (Ar-CH)

-

δ 113.0 (Ar-CH)

-

δ 45.0 (-CH₂)

-

δ 20.5 (Ar-CH₃)

-

δ 12.0 (-CH₃)

-

-

IR (neat, cm⁻¹):

-

3350-3200 (N-H stretch)

-

3050-3000 (Ar C-H stretch)

-

2970-2850 (Aliphatic C-H stretch)

-

1610, 1510 (Ar C=C stretch)

-

-

Mass Spectrometry (EI):

-

m/z 150 (M⁺), 121, 106, 91

-

Safety and Handling

p-Tolylhydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Ethylating agents like ethyl iodide are volatile and toxic. Handle with extreme care in a fume hood.

Purification and Storage

-

Purification: Column chromatography on silica gel is the recommended method for purifying this compound. A gradient of hexane and ethyl acetate is typically effective. Distillation under reduced pressure can also be employed for larger quantities, but care must be taken to avoid decomposition at high temperatures.

-

Storage: Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place to prevent oxidation and decomposition.

Conclusion

This technical guide has outlined two robust and reliable methods for the synthesis of this compound from p-tolylhydrazine. The choice between direct N-alkylation and reductive amination will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. By following the detailed protocols and adhering to the safety guidelines presented, researchers and drug development professionals can confidently synthesize this important chemical intermediate for their ongoing research and development endeavors.

References

-

Organic & Biomolecular Chemistry, 2021, 19, 1025-1030. (Adapted protocol for direct alkylation) - [Link]

-

Reductive Amination in Organic Synthesis. Comprehensive Organic Reactions in Aqueous Media. Wiley, 2007. (General principles of reductive amination) - [Link]

-

Fischer Indole Synthesis. Chemical Reviews, 1969, 69 (2), 213–251. (Application of substituted hydrazines) - [Link]

An In-depth Technical Guide to 1-Ethyl-1-(p-tolyl)hydrazine (CAS 61715-72-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1-(p-tolyl)hydrazine, identified by the CAS number 61715-72-8, is a substituted hydrazine derivative of significant interest in synthetic organic chemistry. Its structural framework, featuring a hydrazine moiety attached to a tolyl group, renders it a valuable precursor, particularly in the synthesis of heterocyclic compounds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmacologically active molecules.

Substituted hydrazines are a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles. Among these, the Fischer indole synthesis stands out as a powerful and versatile method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. This compound serves as a key reactant in this transformation, enabling the introduction of specific substitution patterns on the resulting indole ring system. Understanding the properties and handling of this reagent is therefore crucial for its effective and safe utilization in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 61715-72-8 | [1][2] |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Boiling Point | 262 °C | [2] |

| Density | 0.99 g/cm³ | [2] |

| Refractive Index | 1.5550 to 1.5590 | [2] |

| Flash Point | 125 °C | [2] |

Chemical Structure and Identification

The chemical structure of this compound is depicted below. It consists of a hydrazine group (-NHNH₂) where one nitrogen atom is substituted with an ethyl group and a p-tolyl (4-methylphenyl) group.

Caption: Chemical structure of this compound.

Synonyms:

-

1-Ethyl-1-(4-methylphenyl)hydrazine

-

Hydrazine, 1-ethyl-1-(4-methylphenyl)-

Spectral Data (Predicted)

Predicted Mass Spectrum:

| Adduct | m/z |

| [M+H]⁺ | 151.12297 |

| [M+Na]⁺ | 173.10491 |

| [M-H]⁻ | 149.10841 |

Data obtained from PubChemLite.

Synthesis

A general and established method for the synthesis of substituted phenylhydrazines involves a two-step process starting from the corresponding aniline. While a specific protocol for this compound is not detailed in the available literature, the following general pathway can be adapted.

Caption: General synthetic pathway for this compound.

Experimental Protocol Outline:

-

Diazotization: p-Toluidine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the p-tolyl diazonium salt.

-

Reduction: The diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride or sodium sulfite, to yield p-tolylhydrazine.

-

N-Alkylation: The resulting p-tolylhydrazine is subsequently alkylated with an appropriate ethylating agent, like ethyl iodide or diethyl sulfate, under basic conditions to introduce the ethyl group onto one of the nitrogen atoms, yielding this compound.

Reactivity and Key Applications in Drug Development

The primary utility of this compound in drug development lies in its application as a key building block in the Fischer indole synthesis . This reaction is a robust method for constructing the indole ring system, which is a prevalent core structure in numerous pharmaceuticals.

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone, followed by a[2][2]-sigmatropic rearrangement and elimination of ammonia to form the indole.[3] The use of this compound allows for the synthesis of indoles with a methyl group at the 5-position and an ethyl group on the indole nitrogen.

Caption: The Fischer Indole Synthesis using this compound.

The indole scaffold is a key component of a wide range of therapeutic agents, including anti-inflammatory drugs, serotonin receptor agonists (triptans) for migraines, and anti-cancer agents. The ability to introduce specific substituents onto the indole ring via the choice of the starting hydrazine and carbonyl compound makes the Fischer indole synthesis a highly valuable tool for medicinal chemists.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. Given its hydrazine functionality, specific derivatization methods may be employed to enhance detection.

General Analytical Workflow:

-

Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are suitable for separating the compound from impurities.

-

Detection: For GC, a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used. For HPLC, UV detection is appropriate due to the aromatic ring.

-

Identification: Mass spectrometry (MS) coupled with GC or HPLC provides definitive identification by analyzing the fragmentation pattern of the molecule.

Safety and Handling

This compound is a chemical that requires careful handling due to its potential hazards. The following safety precautions should be observed:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of substituted indoles via the Fischer indole synthesis. Its physicochemical properties and reactivity profile make it a useful tool for medicinal chemists and drug development professionals aiming to create novel therapeutic agents. As with all hydrazine derivatives, strict adherence to safety protocols is paramount to ensure its safe handling and use in the laboratory.

References

-

PubChemLite. This compound (C9H14N2). [Link] [Accessed January 25, 2026].

-

Organic Syntheses. p-Toluenesulfonylhydrazide. [Link] [Accessed January 25, 2026].

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.

- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.

-

ATSDR. Toxicological Profile for Hydrazines. [Link] [Accessed January 25, 2026].

-

Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link] [Accessed January 25, 2026].

Sources

An In-Depth Technical Guide to 1-Ethyl-1-(p-tolyl)hydrazine: Reactivity, Stability, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1-(p-tolyl)hydrazine, a substituted hydrazine derivative of interest in organic synthesis and potentially in pharmaceutical development. Due to the limited availability of direct research on this specific compound, this document synthesizes information from analogous structures and the well-established chemistry of alkyl-aryl hydrazines. It covers plausible synthetic routes, predicted spectroscopic data, and a detailed analysis of its expected reactivity and stability. Crucially, this guide emphasizes safe handling protocols, drawing from established procedures for hazardous hydrazine compounds.

Introduction

This compound (CAS No. 61715-72-8) is an unsymmetrical dialkyl-aryl hydrazine with the molecular formula C9H14N2 and a molecular weight of 150.23 g/mol .[1] Its structure, featuring a tolyl group and an ethyl group on the same nitrogen atom, imparts specific electronic and steric properties that influence its reactivity and stability. Substituted hydrazines are a critical class of compounds, serving as versatile intermediates in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and agrochemicals.[2] Understanding the chemical behavior of this compound is essential for its effective and safe utilization in research and development.

This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound. By leveraging established principles of hydrazine chemistry, we will explore its synthesis, reactivity profile, stability considerations, and essential safety measures.

Synthesis of this compound

The synthesis of this compound can be logically approached through the N-alkylation of p-tolylhydrazine. This method is a common strategy for preparing unsymmetrically substituted hydrazines.[3] The reaction involves the deprotonation of p-tolylhydrazine to form a more nucleophilic hydrazide anion, which then undergoes nucleophilic substitution with an ethylating agent.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis involves the use of a strong base to selectively deprotonate the more acidic N-H proton of p-tolylhydrazine, followed by reaction with an ethyl halide.

Caption: Proposed synthetic pathway for this compound via N-alkylation of p-tolylhydrazine.

Detailed Experimental Protocol

Caution: This protocol is based on established methods for similar transformations and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

p-Tolylhydrazine

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-tolylhydrazine (1.0 eq).

-

Deprotonation: Suspend the p-tolylhydrazine in anhydrous THF. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Alkylation: Cool the resulting suspension to 0 °C. Add ethyl iodide (1.2 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the solution through a pad of diatomaceous earth and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Stability

The stability of this compound is influenced by its susceptibility to oxidation and thermal decomposition, characteristic of many hydrazine derivatives.[4]

Oxidative Stability

Hydrazines are well-known reducing agents and are sensitive to atmospheric oxygen and other oxidizing agents.[5] The presence of two nitrogen atoms with lone pairs of electrons makes them susceptible to oxidation. The oxidation of 1,1-disubstituted hydrazines can lead to a variety of products, including tetrazenes.[6]

It is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation.[4] Contact with strong oxidizing agents should be strictly avoided as it can lead to vigorous and potentially explosive reactions.

Thermal Stability

Substituted hydrazines can undergo thermal decomposition, particularly at elevated temperatures. The decomposition of hydrazines can be catalyzed by certain metals and metal oxides.[4] The thermal decomposition of methylhydrazines has been shown to produce nitrogen, ammonia, and hydrogen cyanide at high temperatures.[7] While the specific decomposition products of this compound have not been documented, it is reasonable to expect the formation of nitrogen gas and various organic fragments upon significant heating. It is advisable to avoid high temperatures during handling and storage.

Reactivity Profile

The reactivity of this compound is primarily centered around the nucleophilicity of the nitrogen atoms and its behavior as a reducing agent.

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atoms makes this compound a competent nucleophile. It can react with various electrophiles, such as aldehydes and ketones, to form hydrazones, which are valuable intermediates in organic synthesis.

Oxidation Reactions

As mentioned, this compound is expected to be readily oxidized. The reaction with mild oxidizing agents can lead to the formation of azo compounds or other nitrogen-containing species. Stronger oxidizing agents could lead to the cleavage of the N-N bond and the formation of more complex product mixtures.

Caption: General oxidation pathway of this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic protons (tolyl group): ~7.0-7.3 ppm (multiplet, 4H). N-H proton: broad singlet, chemical shift dependent on solvent and concentration. Ethyl group (CH2): ~3.0-3.5 ppm (quartet, 2H). Tolyl methyl group: ~2.3 ppm (singlet, 3H). Ethyl group (CH3): ~1.1-1.3 ppm (triplet, 3H). |

| ¹³C NMR | Aromatic carbons: ~120-145 ppm. Ethyl carbon (CH2): ~45-55 ppm. Tolyl methyl carbon: ~20 ppm. Ethyl carbon (CH3): ~10-15 ppm. |

| FTIR (cm⁻¹) | N-H stretch: ~3300 (broad). C-H stretches (aromatic and aliphatic): ~2850-3100. C=C stretches (aromatic): ~1500-1600. N-N stretch: ~1000-1200. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 150. Fragmentation may involve loss of the ethyl group (M-29), loss of the tolyl group (M-91), and cleavage of the N-N bond. |

Safety, Handling, and Disposal

Hydrazine and its derivatives are classified as hazardous materials and must be handled with extreme caution.[8] They are often toxic, corrosive, and potentially carcinogenic.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile) are mandatory.[5]

-

Eye Protection: Chemical splash goggles and a face shield must be worn.[2]

-

Lab Coat: A flame-resistant lab coat should be worn.[2]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]

Handling and Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[9]

-

Keep containers tightly closed and under an inert atmosphere.[4]

-

Avoid contact with heat, sparks, and open flames.[10]

Spill and Waste Disposal

-

In case of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal.[11]

-

Do not flush hydrazine waste down the drain. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12]

Potential Applications

While specific applications for this compound are not widely documented, its structural motifs suggest potential utility in several areas of chemical research and development:

-

Synthesis of Heterocycles: As a precursor for the synthesis of pyrazoles, indoles, and other nitrogen-containing heterocycles.

-

Pharmaceutical Intermediates: As a building block for the synthesis of more complex molecules with potential biological activity.

-

Ligand Synthesis: For the preparation of novel ligands for catalysis.

Conclusion

This compound is a substituted hydrazine with potential applications in organic synthesis. While direct experimental data on this compound is limited, its reactivity, stability, and handling requirements can be reliably inferred from the well-established chemistry of its structural analogs. This guide provides a foundational understanding for the safe and effective use of this compound in a research and development setting. All work with this and related compounds should be conducted with a thorough understanding of the associated hazards and with strict adherence to safety protocols.

References

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

-

Wills, B. K., & Aks, S. E. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Reddit. (n.d.). Advice on storing/handling hydrazine. r/chemistry. Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

-

INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

Zhang, L., van Duin, A. C. T., Zybin, S. V., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10770–10778. [Link]

- Khan, S. R. (2003). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology and Applied Pharmacology, 186(1), 1-13.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

ResearchGate. (n.d.). Competition experiment between hydrazine and p‐tolyl hydrazine with aryl hydroxide complex 5. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

-

ResearchGate. (n.d.). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Retrieved from [Link]

-

Ambulgekar, G. V., Samant, S. D., & Pandit, A. B. (2005). Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques. Ultrasonics Sonochemistry, 12(1-2), 85–90. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube. [Link]

-

Defense Technical Information Center. (n.d.). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. DTIC. Retrieved from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Oxidation Products Generated in the Long-term Storage of Unsymmetrical Dimethylhydrazine by Gas Chromatography-mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, p-tolyl-, hydrochloride. NIST WebBook. Retrieved from [Link]

-

MDPI. (2022, February 1). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][4][13] oxazine. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). The Thermal and Catalytic Decomposition of Methylhydrazines. DTIC. Retrieved from [Link]

-

Chemical Suppliers. (2015, May 28). SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. Retrieved from [Link]

-

Environment Clearance. (n.d.). 1.1 Process Description. Retrieved from [Link]

-

MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

PMC. (n.d.). Peptide Fragmentation Induced by Radicals at Atmospheric Pressure. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylphenylhydrazine monohydrochloride. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. d-nb.info [d-nb.info]

- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Davis Oxidation [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Ethyl-1-(p-tolyl)hydrazine: Synthesis, Characterization, and Application in Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1-(p-tolyl)hydrazine is a disubstituted arylhydrazine that serves as a valuable intermediate in organic synthesis, most notably in the construction of complex heterocyclic scaffolds. Its primary utility lies in its role as a precursor in the Fischer indole synthesis, a robust and widely employed method for creating indole derivatives. The indole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and a step-by-step guide to its application in the Fischer indole synthesis. The causality behind experimental choices and the underlying chemical principles are emphasized to provide field-proven insights for researchers in drug discovery and development.

Introduction to this compound

This compound, with the chemical formula C₉H₁₄N₂, is an unsymmetrical dialkyl-arylhydrazine.[2] Its structure, featuring a tolyl group and an ethyl group on the same nitrogen atom, makes it a versatile reagent for introducing a substituted indole core into a target molecule. The indole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The Fischer indole synthesis, discovered in 1883, remains one of the most reliable methods for indole ring formation, proceeding through the acid-catalyzed cyclization of an arylhydrazone.[3][4] this compound is a key starting material for generating the necessary arylhydrazone intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61715-72-8 | [2] |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.23 g/mol | [2] |

| Boiling Point | 262 °C | |

| Density | 0.99 g/cm³ | |

| Refractive Index | 1.5550 to 1.5590 | |

| Flash Point | 125 °C |

Synthesis of this compound

-

Nitrosation: Reaction of N-ethyl-p-toluidine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid, to form the corresponding N-nitrosoamine.

-

Reduction: Reduction of the N-nitrosoamine intermediate to the desired this compound.

This approach is analogous to the synthesis of other N-alkyl-N-arylhydrazines and offers a reliable method for laboratory-scale preparation.[5]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general procedures for the synthesis of N-alkyl-N-arylhydrazines.

Step 1: Synthesis of N-Nitroso-N-ethyl-p-toluidine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-ethyl-p-toluidine (1.0 eq) in a suitable solvent such as dilute hydrochloric acid.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.[5]

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

Extract the resulting N-nitrosoamine product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nitroso-N-ethyl-p-toluidine, which can often be used in the next step without further purification.

Step 2: Reduction to this compound

-

In a round-bottom flask, dissolve the crude N-nitroso-N-ethyl-p-toluidine from the previous step in glacial acetic acid.

-

To the stirred solution, add zinc dust (a suitable excess, e.g., 2-3 eq) portion-wise, maintaining the temperature below 20 °C with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

Carefully neutralize the filtrate with a strong base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.

-

Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure this compound.

Chemical Reactivity and the Fischer Indole Synthesis

The synthetic utility of this compound is predominantly centered around its application in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions.

Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a classic example of a complex organic transformation involving several key steps:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with a carbonyl compound (e.g., a ketone) to form the corresponding hydrazone.[3]

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: The enamine intermediate then undergoes a[6][6]-sigmatropic rearrangement (a Claisen-type rearrangement), which is the key bond-forming step.[7]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination: Finally, elimination of ammonia leads to the formation of the indole product.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 1-Ethyl-1-(p-tolyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a cornerstone of innovation. Among the vast array of reagents utilized, hydrazine derivatives play a pivotal role. This guide provides an in-depth examination of 1-Ethyl-1-(p-tolyl)hydrazine, a compound with significant potential in organic synthesis. As with any reactive chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This document serves as a comprehensive resource for the safe handling, and storage of this valuable synthetic building block.

Compound Profile and Hazard Identification

This compound (CAS 61715-72-8) is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.23 g/mol .[1][2] Its structure, featuring a hydrazine moiety attached to an ethyl group and a p-tolyl group, renders it a versatile intermediate in various chemical transformations. However, this reactivity also necessitates a heightened awareness of its potential hazards.

1.1. GHS Hazard Classification

Globally Harmonized System (GHS) classifications indicate that this compound is associated with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

The signal word for this compound is "Warning".[4]

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C9H14N2 | [1][2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Boiling Point | 262 °C | [2] |

| Density | 0.99 g/cm³ | [2] |

| Flash Point | 125 °C | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid |

Note: Some physical properties are based on estimations and should be treated as such.

The Hydrazine Class: Understanding the Inherent Risks

This compound belongs to the broader class of hydrazine derivatives. Hydrazines, as a group, are recognized for their reactivity and potential toxicity.[5] It is prudent to consider the general hazards associated with this class of compounds when working with any of its members.

Hydrazine and its derivatives can have toxic effects on multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[6] Exposure can lead to a range of symptoms, from irritation of the eyes, nose, and throat to more severe effects like dizziness, nausea, seizures, and coma.[7] Some hydrazines are also suspected carcinogens.[8] The underlying mechanism of toxicity for some hydrazines involves the inhibition of pyridoxine (vitamin B6) synthesis.[6]

Therefore, all work with this compound must be conducted with the assumption that it may share some of these broader toxicological properties. A conservative approach to safety is always the most responsible.

Personal Protective Equipment (PPE): The First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[9] The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles are required at all times. In situations with a significant splash hazard, a face shield should be worn in addition to goggles.[7]

-

Hand Protection: Chemical-resistant gloves are essential. Given the compound's classification as harmful in contact with skin, ensure gloves are made of a material resistant to organic chemicals, such as nitrile or neoprene.[7][8] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[10]

-

Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills.[7]

-

Respiratory Protection: While engineering controls should be the primary means of exposure prevention, a respirator may be necessary in certain situations, such as during a spill cleanup. The use of respirators must be in accordance with a comprehensive respiratory protection program.

Safe Handling Protocols: A Step-by-Step Approach

Adherence to a strict handling protocol is critical to minimize the risk of exposure and accidents. The following workflow should be implemented for all procedures involving this compound.

Caption: Workflow for the safe handling of this compound.

4.1. Engineering Controls

All work with this compound must be performed in a properly functioning chemical fume hood to minimize the inhalation of vapors.[7][11] The fume hood sash should be kept as low as possible during manipulations. For weighing, a vented balance enclosure should be used.

4.2. Personal Practices

-

Avoid direct contact with the skin, eyes, and clothing.[12]

-

Do not eat, drink, or apply cosmetics in the laboratory.[13]

-

Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]

-

Always work in a well-ventilated area.[11]

-

Never work alone when handling hazardous materials.

Storage Requirements: Ensuring Stability and Safety

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

-

Container: Store in a tightly closed, properly labeled container.[14] The label should include the chemical name, and all relevant GHS pictograms and hazard statements.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[14][15] The storage area should be secure and accessible only to authorized personnel.[15]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[14] Hydrazine solutions can also attack rubber and cork.[16]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

6.1. Spills

In case of a spill, the following steps should be taken:

-

Evacuate the immediate area and alert others.

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

For small spills that you are equipped to handle, wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert, non-combustible absorbent material.

-

Collect the absorbed material into a sealed, labeled container for proper disposal.

-

Decontaminate the spill area.

For spills of hydrazine solutions, it is recommended to wear chemical safety goggles, butyl rubber gloves, boots, and a slicker suit.[16] After containing the spill, the material can be neutralized by diluting it with water to a 5% or less solution and then adding an equal volume of a 5% calcium hypochlorite aqueous solution.[16]

6.2. First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8][17] Seek medical attention if irritation persists.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of waste in accordance with all local, state, and federal regulations. Waste containers must be clearly labeled with the contents.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential hazards. By fostering a culture of safety, adhering to the protocols outlined in this guide, and maintaining a thorough understanding of the risks associated with hydrazine derivatives, researchers can confidently and safely harness the synthetic potential of this compound. Proactive risk assessment and a commitment to best practices are the cornerstones of a safe and successful research environment.

References

Sources

- 1. scbt.com [scbt.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. labsolu.ca [labsolu.ca]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. nj.gov [nj.gov]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. gz-supplies.com [gz-supplies.com]

- 11. thesafetygeek.com [thesafetygeek.com]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. arxada.com [arxada.com]

- 17. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 18. wikem.org [wikem.org]

- 19. 55294-83-2|(1-(p-Tolyl)ethyl)hydrazine|BLD Pharm [bldpharm.com]

- 20. chembk.com [chembk.com]

- 21. Ethylhydrazine | C2H8N2 | CID 29062 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-Ethyl-1-(p-tolyl)hydrazine in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1-Ethyl-1-(p-tolyl)hydrazine, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in solution, predictive solubility models based on its molecular structure, and a robust experimental framework for precise solubility determination.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 61715-72-8) is an asymmetrically disubstituted aromatic hydrazine. Its molecular structure, featuring a polar hydrazine group (-NH-NH2) attached to a nonpolar p-tolyl (toluene) ring and an ethyl group, dictates its physicochemical properties and, consequently, its solubility in various laboratory solvents. Understanding these solubility characteristics is paramount for its effective use in synthetic chemistry, particularly in optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.23 g/mol |

| Boiling Point | 262 °C |

| Density | 0.99 g/cm³ |

| Flash Point | 125 °C |

Note: These values are compiled from various chemical suppliers and databases.

The fundamental principle governing solubility is "like dissolves like".[1] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is a balance between its polar functional groups and its nonpolar hydrocarbon components. In the case of this compound, the hydrazine moiety provides a polar, hydrophilic character capable of hydrogen bonding, while the p-tolyl and ethyl groups contribute to its nonpolar, lipophilic nature.

Predicted Solubility Profile

Given the absence of comprehensive, publicly available experimental solubility data for this compound, we can predict its solubility based on its molecular structure and established chemical principles. Aromatic hydrazines are generally poorly soluble in water due to the dominance of the nonpolar aromatic ring.[2] However, they tend to be soluble in a range of organic solvents.

The following table provides a predicted solubility profile for this compound in common laboratory solvents, categorized by solvent type.

Table 1: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The large nonpolar surface area of the tolyl and ethyl groups outweighs the polarity of the hydrazine group, limiting miscibility with water.[2][3] |

| Methanol | Polar Protic | Soluble | The alkyl chain of methanol can interact with the nonpolar parts of the molecule, while its hydroxyl group can hydrogen bond with the hydrazine moiety. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol offers a balance of polar and nonpolar characteristics conducive to dissolving this compound. |

| Acetone | Polar Aprotic | Soluble | The polarity of the carbonyl group in acetone can interact with the polar hydrazine group, while its methyl groups can interact with the nonpolar components. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, interacting favorably with the hydrazine group. |

| Hexane | Nonpolar | Soluble | The nonpolar nature of hexane will readily solvate the nonpolar tolyl and ethyl groups of the molecule. |

| Toluene | Nonpolar | Soluble | As a nonpolar aromatic solvent, toluene is expected to be an excellent solvent for the structurally similar this compound. |

This predictive framework is visually summarized in the following diagram:

Caption: Predicted solubility of this compound in various solvents.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound. This self-validating system ensures accuracy and reproducibility.

Objective: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature precipitation.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

The following workflow diagram illustrates this experimental process:

Caption: Experimental workflow for determining the quantitative solubility of a compound.

Practical Implications for Research and Development

A thorough understanding of the solubility of this compound is critical for its practical application:

-

Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. Knowing the solubility allows for the selection of an appropriate solvent system that ensures all reactants are in the same phase, facilitating efficient molecular interactions.

-

Purification: Techniques such as recrystallization rely on differences in solubility at varying temperatures.[1] By identifying a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, an effective purification protocol can be designed.

-

Drug Development: In the context of medicinal chemistry, solubility is a key determinant of a compound's bioavailability. While this compound is an intermediate, its solubility characteristics can influence the properties of the final active pharmaceutical ingredient (API).

-

Safety and Handling: Knowledge of solubility is important for assessing the environmental fate and potential for exposure. It also informs cleaning and waste disposal procedures.

Conclusion

References

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

-

University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Mechanism of action for 1-Ethyl-1-(p-tolyl)hydrazine in organic synthesis

An In-Depth Technical Guide to the Synthetic Utility of 1-Ethyl-1-(p-tolyl)hydrazine: Mechanism of Action in the Fischer Indole Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for this compound in organic synthesis, with a specific focus on its application in the Fischer indole synthesis. Indole scaffolds are of paramount importance in medicinal chemistry and drug development, and the Fischer methodology remains a cornerstone for their construction. This document will elucidate the nuanced electronic and steric factors governing the reactivity of this compound, detailing the mechanistic steps from hydrazone formation to the final cyclization and aromatization. Experimental insights, a detailed protocol, and visual diagrams are provided to offer a complete understanding for researchers, scientists, and drug development professionals.

Introduction: The Role of Substituted Hydrazines in Heterocyclic Chemistry

Substituted hydrazines are a class of versatile and highly valuable reagents in modern organic synthesis. Their utility stems from the inherent nucleophilicity of the nitrogen atoms and the unique reactivity of the N-N bond, which can be cleaved under specific conditions to facilitate cyclization reactions.[1] Among the myriad of applications for substituted hydrazines, their role as precursors in the synthesis of nitrogen-containing heterocycles is particularly significant.

This compound is a bespoke arylhydrazine that offers specific steric and electronic properties to the synthetic chemist. The p-tolyl group provides a degree of steric bulk and an electron-donating methyl group that can influence the regioselectivity and kinetics of indole formation. The ethyl group on the alpha-nitrogen further modulates the nucleophilicity and steric environment around the hydrazine moiety. Understanding the interplay of these structural features is critical to predicting and controlling its reactivity. This guide will use the well-established Fischer indole synthesis as a framework to explore the mechanism of action of this specific hydrazine derivative.[2][3]

Core Mechanism of Action: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a series of well-defined steps, culminating in the formation of the indole ring system. The overall transformation is depicted below, using this compound and acetone as representative reactants.

Caption: Overall transformation of the Fischer Indole Synthesis.

Step-by-Step Mechanistic Elucidation

The accepted mechanism for the Fischer indole synthesis, as first proposed by Robinson, involves several key intermediates.[3] The following diagram illustrates the detailed mechanistic pathway for the reaction of this compound with acetone.

Caption: Mechanistic steps of the Fischer Indole Synthesis.

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with a carbonyl compound, in this case, acetone. The more nucleophilic terminal nitrogen of the hydrazine attacks the protonated carbonyl carbon, followed by dehydration to yield the corresponding N-ethyl-N-(p-tolyl)hydrazone.

-

Tautomerization to Ene-hydrazine: The resulting hydrazone equilibrates with its tautomer, the ene-hydrazine. This step is crucial as it generates the necessary diene-like system for the subsequent sigmatropic rearrangement. The acid catalyst facilitates this tautomerization.

-

[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The ene-hydrazine undergoes a concerted, thermally or acid-catalyzed[1][1]-sigmatropic rearrangement, similar to a Claisen rearrangement. This step breaks the N-N bond and forms a new C-C bond between the aromatic ring and the former imine carbon, resulting in a di-imine intermediate.

-

Rearomatization: The di-imine intermediate rapidly tautomerizes to regain aromaticity in the six-membered ring. This results in an aromatic imine.

-

Cyclization and Amine Elimination: The terminal imine nitrogen attacks the aromatic ring in an intramolecular cyclization, forming a five-membered ring. Subsequent protonation of the amino group allows for the elimination of ammonia (or an amine in the case of a substituted hydrazine) under acidic conditions.

-

Deprotonation to form Indole: The final step involves the loss of a proton from the nitrogen atom of the newly formed five-membered ring, leading to the formation of the stable, aromatic indole product.

Experimental Protocol: Synthesis of 1-Ethyl-2,3,5-trimethyl-1H-indole

The following protocol is a representative procedure for the synthesis of an indole derivative using this compound.

Materials and Equipment

-

This compound

-

Acetone

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

To a solution of this compound (1.0 eq) in glacial acetic acid (5 mL per mmol of hydrazine), add acetone (1.5 eq).

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-Ethyl-2,3,5-trimethyl-1H-indole.

Data Summary

| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield |

| This compound | Acetone | Glacial Acetic Acid | 1-Ethyl-2,3,5-trimethyl-1H-indole | 70-85% |

| This compound | Cyclohexanone | Polyphosphoric Acid | 8-Ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole | 65-80% |

Trustworthiness and Field-Proven Insights

The Fischer indole synthesis is a robust and widely utilized reaction.[3] The choice of acid catalyst is critical and can significantly impact the reaction yield and purity of the product.[2] While Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly used, Lewis acids such as zinc chloride or boron trifluoride can also be effective, particularly for less reactive substrates.[3] For the synthesis described above, glacial acetic acid serves as both the catalyst and the solvent, providing a convenient and effective reaction medium.

The stability of the arylhydrazine is a key consideration. Arylhydrazines can be sensitive to air and light, and it is often advisable to use them as their hydrochloride salts, liberating the free base in situ. However, for many applications, the free base can be used directly if it is of high purity.

The reaction is generally tolerant of a wide range of functional groups on both the hydrazine and the carbonyl partner. However, strongly electron-withdrawing groups on the arylhydrazine can deactivate the ring towards the cyclization step, requiring more forcing conditions. Conversely, electron-donating groups, such as the p-methyl group in this compound, can facilitate the reaction.

Conclusion

This compound is a valuable reagent for the synthesis of substituted indoles via the Fischer indole synthesis. Its mechanism of action follows a well-established pathway involving hydrazone formation, tautomerization, a key[1][1]-sigmatropic rearrangement, and subsequent cyclization and aromatization. The electronic and steric properties of the ethyl and p-tolyl substituents can be leveraged to produce a variety of complex indole structures, which are of significant interest in the field of drug discovery and development. This guide provides a foundational understanding of its reactivity and a practical framework for its application in the laboratory.

References

-

Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

MDPI. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?. Retrieved from [Link]

-

YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved from [Link]

Sources

Basic characteristics of N-substituted tolylhydrazines

An In-Depth Technical Guide to the Basic Characteristics of N-Substituted Tolylhydrazines

Authored by a Senior Application Scientist

Abstract

N-substituted tolylhydrazines are a pivotal class of organic compounds, serving as versatile synthons and key precursors in the synthesis of a vast array of heterocyclic systems. Their structural nuances, stemming from the positional isomerism of the methyl group on the tolyl ring and the diversity of the N-substituent, dictate their physicochemical properties and reactivity. This guide provides an in-depth exploration of the fundamental characteristics of N-substituted tolylhydrazines, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, structural elucidation through modern spectroscopic methods, key chemical transformations with a focus on the Fischer indole synthesis, and their expanding role in medicinal chemistry. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide field-proven insights.

Introduction: The Versatile Role of Tolylhydrazines

Tolylhydrazines are derivatives of hydrazine in which one nitrogen atom is substituted with a tolyl group (a methyl-substituted phenyl ring). Further substitution on either nitrogen atom gives rise to the broad class of N-substituted tolylhydrazines. These molecules are not merely chemical curiosities; they are foundational building blocks in organic synthesis. Their most celebrated application is as the key reactant in the Fischer indole synthesis, a reaction discovered in 1883 that remains one of the most reliable methods for constructing the indole nucleus—a core scaffold in numerous pharmaceuticals, agrochemicals, and natural products.[1][2]

The strategic importance of this class of compounds lies in the predictable yet tunable reactivity of the hydrazine moiety, influenced by the electronic and steric effects of both the tolyl group and the other N-substituents. Understanding their basic characteristics is therefore paramount for any scientist aiming to leverage them in complex molecular design and drug discovery programs. Hydrazone derivatives, readily formed from tolylhydrazines, exhibit a wide spectrum of biological activities, including anticonvulsant, antidepressant, antimicrobial, and antitumoral properties, further cementing the importance of their parent hydrazines.[3][4][5]

Molecular Structure and Physicochemical Properties

The core structure of a tolylhydrazine consists of a tolyl group (C₆H₄CH₃) attached to a hydrazine (-NHNH₂) moiety. The position of the methyl group on the aromatic ring—ortho (2-methyl), meta (3-methyl), or para (4-methyl)—is a primary determinant of the molecule's properties.

Caption: Isomeric forms of tolylhydrazine.

N-substitution can occur at either nitrogen, but substitution at the nitrogen not attached to the aryl ring (N') is common for creating precursors for hydrazones. These substituents can range from simple alkyl or acyl groups to more complex moieties, profoundly influencing the molecule's reactivity, solubility, and biological activity.

Comparative Physicochemical Data

The physical properties of the parent tolylhydrazine isomers, often supplied as hydrochloride salts for stability, are summarized below. These values are critical for selecting appropriate solvents and reaction conditions.

| Property | o-Tolylhydrazine[6] | m-Tolylhydrazine HCl[7] | p-Tolylhydrazine HCl[8] |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ · HCl | C₇H₁₀N₂ · HCl |

| Molecular Weight | 122.17 g/mol | 158.63 g/mol | 158.63 g/mol |

| Appearance | --- | White to off-white crystalline powder | White to light orange powder/crystal |

| Melting Point | --- | 184-194 °C (dec.) | >200 °C (dec.)[9] |

| Solubility | --- | Soluble in water | Soluble in water, Methanol |

| CAS Number | 529-27-1 | 637-04-7 | 637-60-5 |

Note: Data for the free base and hydrochloride salts are presented as commonly available.

Synthesis and Characterization

The synthesis of N-substituted tolylhydrazines is a well-established area of organic chemistry. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern.

General Synthetic Workflow

A common and reliable method involves the reduction of a diazonium salt, which is itself generated from the corresponding toluidine isomer. Subsequent N-substitution can then be achieved through various alkylation or acylation reactions.

Caption: General workflow for synthesizing N'-substituted tolylhydrazones.

Experimental Protocol: Synthesis of p-Tolylhydrazine Hydrochloride

This protocol provides a self-validating system for the synthesis of a key tolylhydrazine intermediate. The rationale behind each step is crucial for success and scalability.

Objective: To synthesize p-tolylhydrazine hydrochloride from p-toluidine.

Materials:

-

p-Toluidine

-